Methyl 4-acetyl-6-hydroxypyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-acetyl-6-hydroxypyridine-2-carboxylate is a chemical compound that belongs to the pyridine family Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyl-6-hydroxypyridine-2-carboxylate typically involves the reaction of 4-acetyl-6-hydroxypyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-6-hydroxypyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-acetyl-6-oxopyridine-2-carboxylate.
Reduction: Formation of 4-(hydroxymethyl)-6-hydroxypyridine-2-carboxylate.
Substitution: Formation of 4-acetyl-6-halopyridine-2-carboxylate.
Scientific Research Applications
Methyl 4-acetyl-6-hydroxypyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-acetyl-6-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and acetyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxypyridine-2-carboxylate: Similar structure but with the hydroxyl group at a different position.
Methyl 2-ethyl-6-hydroxypyridine-4-carboxylate: Contains an ethyl group instead of an acetyl group.
Uniqueness
Methyl 4-acetyl-6-hydroxypyridine-2-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
1393530-41-0 |
---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
methyl 4-acetyl-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-5(11)6-3-7(9(13)14-2)10-8(12)4-6/h3-4H,1-2H3,(H,10,12) |
InChI Key |
GXGLIRREAPLKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)NC(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.